molecular formula C6H11N3S B2977353 (1R,2R)-1-Azido-2-methylsulfanylcyclopentane CAS No. 2460740-14-9

(1R,2R)-1-Azido-2-methylsulfanylcyclopentane

Cat. No.: B2977353
CAS No.: 2460740-14-9
M. Wt: 157.24
InChI Key: LCACGALLTQJWNZ-PHDIDXHHSA-N
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Description

(1R,2R)-1-Azido-2-methylsulfanylcyclopentane is an organic compound characterized by the presence of an azido group and a methylsulfanyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Azido-2-methylsulfanylcyclopentane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which can be achieved through various methods such as cyclization reactions.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopentane ring is replaced by a methylsulfanyl group.

    Azidation: The final step involves the introduction of the azido group. This can be achieved through the reaction of the intermediate compound with sodium azide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Azido-2-methylsulfanylcyclopentane undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium azide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1R,2R)-1-Azido-2-methylsulfanylcyclopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s azido group makes it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling and tracking purposes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Azido-2-methylsulfanylcyclopentane depends on its specific application. In bioconjugation reactions, the azido group reacts with alkyne-functionalized molecules via a click chemistry reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Azido-2-methylsulfanylcyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    (1R,2R)-1-Azido-2-methylsulfanylcyclobutane: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.

Uniqueness

(1R,2R)-1-Azido-2-methylsulfanylcyclopentane is unique due to its specific ring size and the presence of both azido and methylsulfanyl groups

Properties

IUPAC Name

(1R,2R)-1-azido-2-methylsulfanylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-10-6-4-2-3-5(6)8-9-7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCACGALLTQJWNZ-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC1N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS[C@@H]1CCC[C@H]1N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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